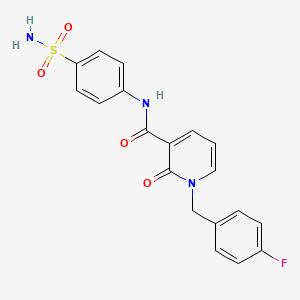

![molecular formula C10H12O B2408225 (1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one CAS No. 151717-06-5](/img/structure/B2408225.png)

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one” is a chemical compound. It’s involved in the liquid-phase hydrogenation of dicyclopentadiene . The process occurs in the presence of a Pd/γ-Al2O3 catalyst (PC-25) in heptane at 76 °C .

Chemical Reactions Analysis

The compound is formed during the liquid-phase hydrogenation of dicyclopentadiene . This reaction proceeds via the intermediate endo-tricyclo[5.2.1.02,6]dec-3-ene .Applications De Recherche Scientifique

Chemical Reaction Studies

(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one has been extensively studied for its unique chemical properties and reactions. Research by Klunder et al. (2009) demonstrated its highly strained central double bond, which exhibits exclusive exo-facial selectivity in Michael addition reactions. This property is attributed to the steric and electronic factors imposed by the tricyclic skeleton, impacting the hybridization at the bridgehead positions. The study also observed that the presence of a C8–C9 double bond significantly influences the reactivity of this compound in addition reactions (Klunder, Volkers, & Zwanenburg, 2009).

Medicinal Chemistry

While your request excludes information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally similar to this compound have been explored in medicinal chemistry. For instance, the study by Sun et al. (2004) on eudesmanes from Caragana intermedia, which are structurally related compounds, indicated potential biological activities, such as glucose consumption activity (Sun, Chen, Zhang, & Hu, 2004).

Stereochemistry and Molecular Structure

The stereochemistry and molecular structure of compounds like this compound are of great interest in chemical research. Studies such as that by de Gelder et al. (1998) have detailed the crystal and molecular structure of related compounds, providing insights into their absolute configuration and stereochemical properties (de Gelder, Smits, Ramesh, Bakkeren, & Klunder, 1998).

Synthetic Applications

This compound and its analogs have also found applications in synthetic chemistry. Zhu et al. (1995) described the synthesis of 6-functionalized tricyclodecadienones, expanding the chemical scope of tricyclodecadienone system as a synthetic equivalent of cyclopentadienone (Zhu, Klunder, & Zwanenburg, 1995).

Photochemical Properties

The photochemical properties of tricyclic compounds similar to this compound have been a subject of research. For instance, Childs et al. (1986) investigated the photoisomerization of related compounds, which could have implications in understanding the light-induced reactions of such tricyclic structures (Childs, Duffey, & Mahendran, 1986).

Propriétés

IUPAC Name |

(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2/t6-,7+,8-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZKBCKGQBZZFM-JIOCBJNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C3CC2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

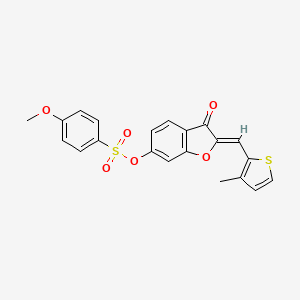

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)

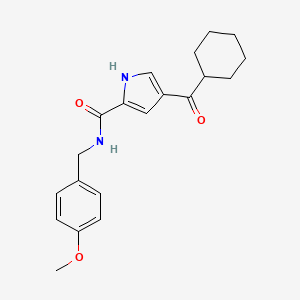

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

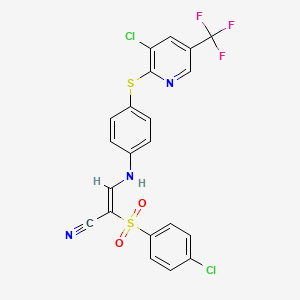

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid](/img/structure/B2408161.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide](/img/structure/B2408162.png)